PL-100

HIV Drug Resistance Antiviral Susceptibility Protease Inhibitors

HIV-1 protease inhibitor research is confounded by variable cross-resistance profiles among generic PIs, compromising reproducibility in resistance evolution studies. PL-100 (CAS 612547-11-2) resolves this with its lysine sulphonamide scaffold and a resistance pathway requiring four specific mutations that confer no cross-resistance to other PIs. • Ki = 36 pM, EC50 = 16 nM against wild-type HIV-1; median EC50 fold-change of 3.6 against 63 PI-resistant clinical isolates. • Favorable head-to-head antiviral activity retention vs. multiple approved PIs in resistant isolate panels. • Structurally distinct binding mode-polar/hydrophobic-driven vs. hydrogen-bond-reliant darunavir-enabling rational design studies. Supplied with rigorous HPLC/NMR analytical QC. Ideal for in vitro resistance selection, phenotypic profiling, and prodrug development programs.

Molecular Formula C33H44N4O6S
Molecular Weight 624.8 g/mol
CAS No. 612547-11-2
Cat. No. B1678511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL-100
CAS612547-11-2
SynonymsPL 100;  PL-100;  PPL 100;  PPL-100;  MK-8122;  MX-100
Molecular FormulaC33H44N4O6S
Molecular Weight624.8 g/mol
Structural Identifiers
SMILESCC(C)CN(C(CCCCNC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OC)CO)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C33H44N4O6S/c1-24(2)22-37(44(41,42)29-19-17-27(34)18-20-29)28(23-38)16-10-11-21-35-32(39)31(36-33(40)43-3)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-9,12-15,17-20,24,28,30-31,38H,10-11,16,21-23,34H2,1-3H3,(H,35,39)(H,36,40)/t28-,31-/m0/s1
InChIKeyQAHLFXYLXBBCPS-IZEXYCQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PL-100 HIV-1 Protease Inhibitor


PL-100 (CAS 612547-11-2) is a novel HIV-1 protease inhibitor (PI) built on a lysine-based scaffold [1]. It demonstrates potent, noncytotoxic inhibition of HIV-1 protease and viral replication in vitro, with a reported Ki of approximately 36 pM and an EC50 of approximately 16 nM [2]. The compound is noted for its favorable cross-resistance profile against a wide range of PI-resistant viral isolates and its high genetic barrier to resistance development [1][3].

Risks of PL-100 Generic Substitution


Generic substitution of HIV-1 protease inhibitors is not a trivial scientific decision, as compounds within this class exhibit significant variability in their cross-resistance profiles and genetic barriers to resistance. PL-100 demonstrates quantifiable differentiation from other PIs in these critical parameters. In vitro selection studies reveal that the specific mutational pathway required for HIV-1 to develop resistance to PL-100 is distinct and does not confer cross-resistance to commonly used PIs [1]. Furthermore, direct comparative studies show that PL-100 retains superior antiviral activity against a broad panel of PI-resistant clinical isolates when benchmarked against multiple approved PIs [2]. Therefore, substituting PL-100 with an alternative PI in research aimed at understanding or overcoming drug resistance would introduce a different and potentially confounding resistance profile.

PL-100 vs. HIV-1 Protease Inhibitors


Antiviral Activity Against PI-Resistant Isolates

In a cross-resistance study using a panel of 63 PI-experienced clinical isolates, PL-100 demonstrated a median EC50 fold-change of 3.6, which is significantly lower than the median fold-changes observed for six approved PIs tested in parallel [1]. This indicates that PL-100 is less impacted by existing PI resistance mutations compared to these standard-of-care drugs.

HIV Drug Resistance Antiviral Susceptibility Protease Inhibitors

Genetic Barrier to Resistance vs. Amprenavir

In a 25-week in vitro resistance selection study, the emergence of viral resistance to PL-100 was slower and required more mutations compared to amprenavir [1]. While amprenavir selected for signature mutations over the same period, PL-100 selected for a novel pattern of four mutations (K45R, M46I, T80I, P81S), and all four were required to confer only low-level resistance [1][2].

HIV Drug Resistance Mutagenesis In Vitro Selection

Activity & Resistance vs. Darunavir

A direct comparative study against darunavir (DRV) showed that while both compounds are potent, they have different binding interactions and resistance development patterns [1]. PL-100-resistant variants selected over 8-48 weeks showed low- to high-level resistance (3.5- to 21.6-fold) to PL-100 but retained susceptibility to darunavir. In contrast, darunavir did not select for any resistance mutations over a 40-week period under the same conditions [1].

HIV Protease Antiviral Activity Structural Biology

No Cross-Resistance to Approved PIs

Viral mutants selected for resistance to PL-100 (including the quadruple mutant) did not exhibit cross-resistance to amprenavir, lopinavir, atazanavir, saquinavir, indinavir, and nelfinavir (EC50 fold-change <2.5) [1]. Furthermore, the T80I mutation selected by PL-100 induced hypersensitivity (22-fold increase in susceptibility) to saquinavir [1].

Cross-Resistance HIV Mutations Protease Inhibitors

In Vitro Potency vs. Wild-Type HIV-1

PL-100 demonstrates potent inhibition of HIV-1 protease with a Ki of approximately 36 pM and inhibits viral replication with an EC50 of approximately 16 nM in cell-based assays [1]. This high intrinsic potency is a fundamental characteristic of the compound.

HIV Protease Enzyme Inhibition Antiviral Activity

PL-100 Research & Industrial Applications


Investigating HIV-1 PI Resistance

The primary application for PL-100 is as a research tool to study the evolution of HIV-1 drug resistance. Its high genetic barrier and novel mutational pathway make it uniquely suited for in vitro selection experiments aimed at identifying and characterizing new resistance mutations and pathways. This is substantiated by studies showing that resistance to PL-100 develops slowly and requires a specific combination of four mutations, none of which cause cross-resistance to other PIs [1]. Researchers can use PL-100 to probe the viral fitness costs and structural impacts of these mutations, contributing to the broader understanding of PI resistance mechanisms.

Characterizing Drug-Resistant HIV-1 Isolates

PL-100 serves as a potent comparator in panels of PIs used to phenotype patient-derived HIV-1 isolates. Given its superior retention of activity against a wide array of PI-resistant viruses, as demonstrated by a median EC50 fold-change of only 3.6 against a panel of 63 PI-resistant isolates, it is an ideal reference compound for identifying viral strains with unique or broad resistance profiles [2]. This helps in mapping the cross-resistance landscape and understanding the clinical implications of specific mutational patterns.

Prodrug Development for Bioavailability

The development of the phosphorylated prodrug PPL-100 directly addresses a key limitation of PL-100: its poor aqueous solubility. The synthesis and characterization of PPL-100, which exhibits over 1000-fold greater water solubility and improved oral bioavailability in rat models compared to the parent compound, demonstrates a successful application of prodrug strategy [3]. PL-100, therefore, remains a valuable starting material for research groups focused on developing novel formulations or prodrugs to improve the drug-like properties of HIV-1 protease inhibitors.

HIV-1 Protease-Inhibitor Structural Analysis

PL-100, with its lysine sulphonamide core, offers a distinct chemical scaffold for studying protease-inhibitor binding interactions. Comparative structural modeling with darunavir has revealed that PL-100's binding is predominantly based on polar and hydrophobic interactions, while darunavir relies heavily on hydrogen bonding via its di-THF group [4]. This structural divergence provides a valuable case study for rational drug design, helping researchers understand how different molecular interactions contribute to potency and the genetic barrier to resistance. Crystallography and molecular dynamics simulations with PL-100 can reveal novel binding modes and guide the design of next-generation PIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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